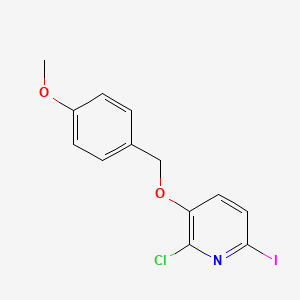
2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a 4-methoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative, followed by the introduction of the 4-methoxybenzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid.
科学研究应用
2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated pyridines have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The halogen atoms and the 4-methoxybenzyl group contribute to its reactivity and ability to bind to biological molecules. The pathways involved may include inhibition of enzymes, disruption of cellular processes, or interaction with DNA or proteins, depending on the specific application.
相似化合物的比较
Similar Compounds
2-Chloro-3-iodopyridine: Similar in structure but lacks the 4-methoxybenzyl group.
2-Bromo-6-iodo-3-((4-methoxybenzyl)oxy)pyridine: Similar but with bromine instead of chlorine.
4-Methoxybenzyl chloride: Contains the 4-methoxybenzyl group but lacks the pyridine ring and iodine atom.
Uniqueness
2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine is unique due to the combination of its halogenated pyridine core and the 4-methoxybenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-chloro-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(15)16-13(11)14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZBLHMQLBXULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
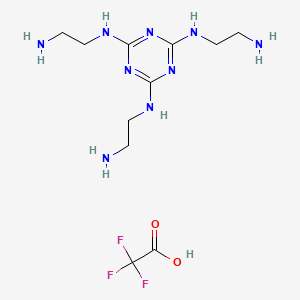
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid](/img/structure/B8197829.png)
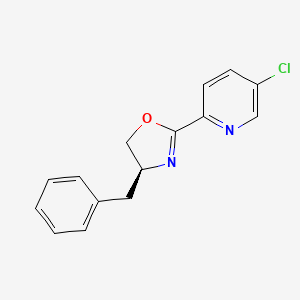
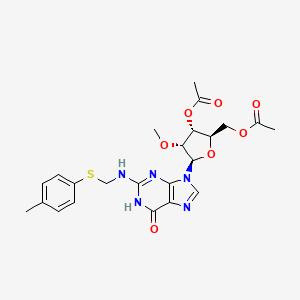
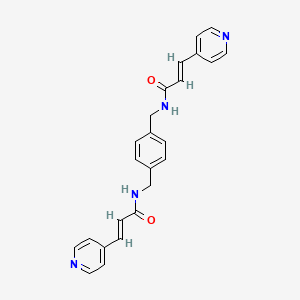
![4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid](/img/structure/B8197850.png)
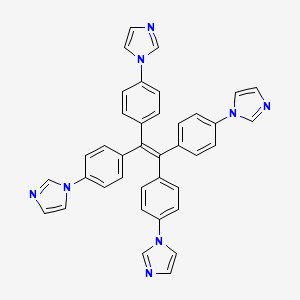
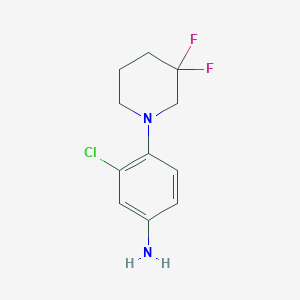
![6-chloro-3-iodo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8197867.png)
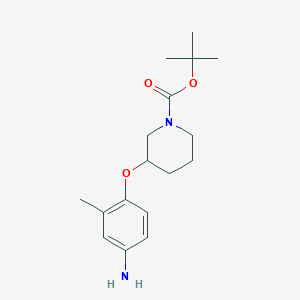

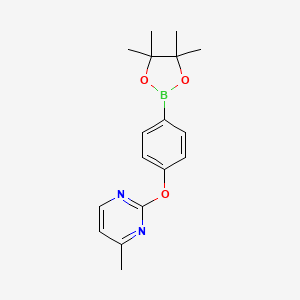
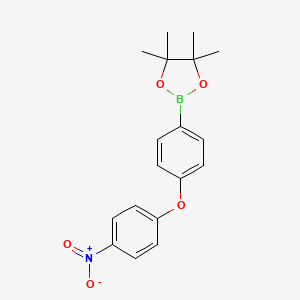
![4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8197901.png)
